Fmoc-His(3-Me)-OH
Overview
Description
Fmoc-His(3-Me)-OH, also known as 9-fluorenylmethyloxycarbonyl-3-methylhistidine, is a derivative of histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, making it suitable for the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(3-Me)-OH typically involves the protection of the histidine amino group with the Fmoc group. This can be achieved through the reaction of histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The methylation of the histidine side chain can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(3-Me)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids.
Methylation: The histidine side chain can be methylated to introduce additional functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Methylation: Methyl iodide and sodium hydride are used for the methylation of the histidine side chain.
Major Products
Deprotection: The major product is the free amino group of histidine.
Coupling: The major products are peptides with this compound incorporated into the sequence.
Methylation: The major product is the methylated histidine derivative.
Scientific Research Applications
Fmoc-His(3-Me)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research purposes.
Drug Development: Modified peptides containing this compound are studied for their potential therapeutic properties.
Biomaterials: Peptides containing this compound are used in the development of biomaterials for tissue engineering and regenerative medicine.
Catalysis: The compound is used in the design of peptide-based catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Fmoc-His(3-Me)-OH in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions. The Fmoc group is stable under the conditions used for peptide bond formation but can be removed under mild basic conditions to reveal the free amino group for further reactions. The methylation of the histidine side chain can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-His-OH: The non-methylated version of Fmoc-His(3-Me)-OH.
Fmoc-His(1-Me)-OH: A derivative with methylation at the 1-position of the histidine side chain.
Fmoc-His(2-Me)-OH: A derivative with methylation at the 2-position of the histidine side chain.
Uniqueness
This compound is unique due to the specific methylation at the 3-position of the histidine side chain. This modification can influence the compound’s chemical properties and reactivity, making it suitable for specific applications in peptide synthesis and research.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXEZHNPXCFB-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-16-4 | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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